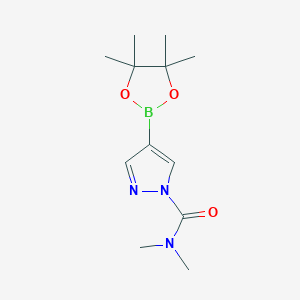
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide
説明
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C12H20BN3O3 and its molecular weight is 265.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide (commonly referred to as Dioxaborolane-Pyrazole) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C14H22BNO2
- Molecular Weight : 247.14 g/mol
- CAS Number : 171364-78-6
Synthesis
The synthesis of Dioxaborolane-Pyrazole typically involves the reaction of 4-(dimethylamino)aniline with boronic acid derivatives via a Suzuki coupling reaction. This method has been optimized to yield high purity and yield of the target compound .
Anticancer Properties
Dioxaborolane-Pyrazole has shown promising anticancer activity in various studies. It acts as a selective inhibitor of specific kinases involved in cancer cell proliferation. For example:
- Inhibition of PI3K : In vitro assays demonstrated that derivatives of Dioxaborolane-Pyrazole inhibit phosphoinositide 3-kinase (PI3K) with IC50 values ranging from 0.47 µM to 3.56 µM depending on the specific structural modifications .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Dioxaborolane-Pyrazole | 0.47 | PI3Kα |
| Derivative A | 3.56 | PI3Kδ |
| Derivative B | 2.30 | PI3Kδ |
The mechanism by which Dioxaborolane-Pyrazole exerts its biological effects involves the modulation of signaling pathways critical for cell survival and proliferation:
- Kinase Inhibition : The compound selectively inhibits PI3K isoforms, which are crucial for the Akt signaling pathway that promotes cell growth and survival.
- Cell Cycle Arrest : Studies indicate that treatment with Dioxaborolane-Pyrazole leads to G1 phase arrest in cancer cells, effectively halting their proliferation .
- Apoptosis Induction : Enhanced apoptosis was observed in treated cancer cell lines, suggesting that the compound may trigger programmed cell death through intrinsic pathways.
Study on B-cell Proliferation
A significant study focused on the effects of Dioxaborolane-Pyrazole on B-cell proliferation demonstrated that the compound inhibited B-cell growth with an IC50 value of approximately 20 nM. This suggests a potent effect on immune cell regulation, which may have implications for autoimmune diseases and lymphomas .
Selectivity Profile
Further investigations into the selectivity profile revealed that while Dioxaborolane-Pyrazole effectively inhibits PI3Kδ and PI3Kα isoforms, it exhibits lower activity against other kinases such as mTOR and AKT, indicating a favorable selectivity that could minimize off-target effects .
特性
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-14-16(8-9)10(17)15(5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIBMJAXDJTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700359 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-94-2 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















